(+/-)-AC 7954 Hydrochloride
Overview
Description
Scientific Research Applications
Discovery of Nonpeptide Agonist of GPR14/Urotensin-II Receptor
A significant discovery in the scientific research of (+/-)-AC 7954 Hydrochloride is its identification as a nonpeptidic agonist of the urotensin-II receptor. This finding emerged from a functional cell-based screen, revealing that racemic (+/-)-AC 7954 had an EC50 of 300 nM at the human UII receptor and exhibited high selectivity. Further testing showed that the UII receptor activity predominantly resided in the (+) enantiomer of (+/-)-AC 7954. This nonpeptidic, druglike UII receptor agonist has been recognized for its potential as a pharmacological research tool and as a candidate for drug development (Croston et al., 2002).
Hydrogen Chloride and Hydrochloric Acid in Chemical Synthesis
Another area of relevance, although indirectly related to (+/-)-AC 7954 Hydrochloride, is the use of hydrogen chloride (HCl) in various applications such as organic and inorganic compound synthesis, salt formation, pH control, neutralizations, and surface cleaning. The distinct behaviors of HCl in different forms, especially in solutions other than hydrochloric acid, are crucial for understanding the chemical processes involving chloride salts, which could be relevant for the synthesis or application of (+/-)-AC 7954 Hydrochloride (Perumalla & Sun, 2012).
Development of Novel Urotensin II Receptor Agonists
Further research into (+/-)-AC 7954 Hydrochloride led to the development of various nonpeptidic urotensin II receptor agonists. These compounds, including ring-opened analogues of the isochromanone-based agonist AC-7954, demonstrated high potency and efficacy. The most notable among these was N-[1-(4-chlorophenyl)-3-(dimethylamino)-propyl]-4-phenylbenzamide oxalate, identified for its significant agonistic activity. The enantiomers of this compound were isolated, and their activities were characterized, providing deeper insights into the pharmacological potential of such compounds (Lehmann et al., 2006).
properties
IUPAC Name |
3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2.ClH/c1-21(2)12-11-19(15-7-9-16(20)10-8-15)13-14-5-3-4-6-17(14)18(22)23-19;/h3-10H,11-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPGLOWFIBOGMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432683 | |
Record name | 3-(4-Chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-1H-2-benzopyran-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-AC 7954 Hydrochloride | |
CAS RN |
477313-09-0 | |
Record name | 3-(4-Chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-1H-2-benzopyran-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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